5-Ethoxyresorcinol
Description
5-Ethoxyresorcinol (CAS: Not explicitly provided) is a substituted resorcinol derivative characterized by an ethoxy (-OCH₂CH₃) group at the 5-position of the benzene ring. Its molecular formula is C₈H₁₀O₃ (inferred from structural analogs), with a molecular weight of 154.16 g/mol. Resorcinol derivatives are widely studied for their biological activity, including antimicrobial, antioxidant, and enzyme-inhibitory properties. The ethoxy substituent likely enhances lipophilicity compared to smaller alkoxy groups (e.g., methoxy), influencing solubility and interaction with biological targets.
Properties
CAS No. |
28334-98-7 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
5-ethoxybenzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5,9-10H,2H2,1H3 |
InChI Key |
NCKTXJDJNMSYDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxyresorcinol typically involves the ethylation of resorcinol. One common method is the reaction of resorcinol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The general reaction scheme is as follows:
C6H4(OH)2+C2H5I→C6H3(OH)2(OC2H5)+HI
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxyresorcinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of 5-ethoxy-1,3-benzoquinone.
Reduction: Formation of 5-ethoxy-1,3
Comparison with Similar Compounds
Structural and Physical Properties
Substituted resorcinols differ primarily in their substituent groups, which significantly affect their physical and chemical properties. Below is a comparative analysis:
Key Observations :
- Substituent Effects: 5-Methoxyresorcinol has a smaller alkoxy group (-OCH₃), resulting in a lower molecular weight and higher polarity compared to this compound. Its melting point (80.3°C) suggests moderate crystallinity . Hexylresorcinol (4-hexyl substituent) has a long alkyl chain, increasing lipophilicity and likely reducing water solubility. This property is exploited in topical antiseptics and preservatives . this compound bridges these extremes, with intermediate lipophilicity that may enhance membrane permeability in biological systems.
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